molecular formula C31H28N2O5 B10879305 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-cyclohexylphenyl)quinoline-4-carboxylate

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-cyclohexylphenyl)quinoline-4-carboxylate

Cat. No.: B10879305
M. Wt: 508.6 g/mol
InChI Key: XFRUVZGBSXYCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-(4-CYCLOHEXYLPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline carboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-(4-CYCLOHEXYLPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these steps include various acids, bases, and solvents to facilitate the reactions under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-(4-CYCLOHEXYLPHENYL)-4-QUINOLINECARBOXYLATE can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-(4-CYCLOHEXYLPHENYL)-4-QUINOLINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-(4-CYCLOHEXYLPHENYL)-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-(4-CYCLOHEXYLPHENYL)-4-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H28N2O5

Molecular Weight

508.6 g/mol

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-(4-cyclohexylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C31H28N2O5/c1-20-11-12-24(17-29(20)33(36)37)30(34)19-38-31(35)26-18-28(32-27-10-6-5-9-25(26)27)23-15-13-22(14-16-23)21-7-3-2-4-8-21/h5-6,9-18,21H,2-4,7-8,19H2,1H3

InChI Key

XFRUVZGBSXYCRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C5CCCCC5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.